molecular formula C22H35NO4 B10774901 (1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

Cat. No. B10774901
M. Wt: 377.5 g/mol
InChI Key: HKQZUYOVMYOFIT-NHNXFQBOSA-N
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Chemical Reactions Analysis

Types of Reactions: Karakoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution . The presence of hydroxyl and methoxy groups allows for various chemical modifications.

Common Reagents and Conditions: Common reagents used in the reactions involving karakoline include acetyl chloride, potassium permanganate, and benzoyl chloride . These reagents facilitate the formation of derivatives and modifications of the karakoline structure.

Major Products Formed: The major products formed from the reactions of karakoline include various benzoylated derivatives such as 14-benzoylanhydrooxykarakoline and 14-benzoylkarakoline .

Mechanism of Action

The mechanism of action of karakoline involves its interaction with molecular targets and pathways in biological systems. As a phytotoxin, karakoline affects cellular processes by interfering with specific molecular targets, leading to toxic effects in plants and potentially other organisms . The exact molecular pathways involved in its action are still under investigation.

Comparison with Similar Compounds

properties

Molecular Formula

C22H35NO4

Molecular Weight

377.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5S,6S,8S,9R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C22H35NO4/c1-4-23-10-20(2)6-5-16(24)22-12-7-11-14(27-3)9-21(26,17(12)18(11)25)13(19(22)23)8-15(20)22/h11-19,24-26H,4-10H2,1-3H3/t11-,12-,13-,14+,15-,16+,17-,18+,19?,20+,21+,22-/m1/s1

InChI Key

HKQZUYOVMYOFIT-NHNXFQBOSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)C

Origin of Product

United States

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